molecular formula C17H21ClN2O2 B13661066 1-(4-(((tert-Butoxycarbonyl)amino)methyl)phenyl)pyridin-1-ium chloride

1-(4-(((tert-Butoxycarbonyl)amino)methyl)phenyl)pyridin-1-ium chloride

Cat. No.: B13661066
M. Wt: 320.8 g/mol
InChI Key: DNOKDDRJPLKNKE-UHFFFAOYSA-N
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Description

1-(4-(((tert-Butoxycarbonyl)amino)methyl)phenyl)pyridin-1-ium chloride is a compound that belongs to the class of ionic liquids It is characterized by the presence of a tert-butyloxycarbonyl (Boc) protected amino group attached to a phenyl ring, which is further connected to a pyridinium ion

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-(((tert-Butoxycarbonyl)amino)methyl)phenyl)pyridin-1-ium chloride typically involves the following steps:

    Protection of the Amino Group: The amino group is protected using tert-butyloxycarbonyl (Boc) to prevent unwanted reactions during subsequent steps.

    Formation of the Phenyl Ring: The protected amino group is attached to a phenyl ring through a suitable coupling reaction.

    Introduction of the Pyridinium Ion: The phenyl ring is then connected to a pyridinium ion, forming the final compound.

The reaction conditions for these steps may vary, but they generally involve the use of common organic solvents and reagents under controlled temperature and pressure conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

1-(4-(((tert-Butoxycarbonyl)amino)methyl)phenyl)pyridin-1-ium chloride can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using suitable oxidizing agents to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents to obtain reduced forms of the compound.

    Substitution: The compound can participate in substitution reactions where specific functional groups are replaced by others.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound .

Scientific Research Applications

1-(4-(((tert-Butoxycarbonyl)amino)methyl)phenyl)pyridin-1-ium chloride has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 1-(4-(((tert-Butoxycarbonyl)amino)methyl)phenyl)pyridin-1-ium chloride involves its interaction with specific molecular targets and pathways. The Boc-protected amino group can participate in various biochemical reactions, while the pyridinium ion can interact with biological membranes and proteins. These interactions can modulate cellular processes and exert specific effects .

Comparison with Similar Compounds

Similar Compounds

  • 1-(tert-Butoxycarbonyl)-2-pyrrolidinone
  • 1,3-Bis(tert-butoxycarbonyl)guanidine
  • 1-Boc-4-bromopiperidine
  • N-Boc-hydroxylamine

Uniqueness

1-(4-(((tert-Butoxycarbonyl)amino)methyl)phenyl)pyridin-1-ium chloride is unique due to its combination of a Boc-protected amino group and a pyridinium ion. This structural feature imparts specific chemical and biological properties that distinguish it from other similar compounds .

Properties

Molecular Formula

C17H21ClN2O2

Molecular Weight

320.8 g/mol

IUPAC Name

tert-butyl N-[(4-pyridin-1-ium-1-ylphenyl)methyl]carbamate;chloride

InChI

InChI=1S/C17H20N2O2.ClH/c1-17(2,3)21-16(20)18-13-14-7-9-15(10-8-14)19-11-5-4-6-12-19;/h4-12H,13H2,1-3H3;1H

InChI Key

DNOKDDRJPLKNKE-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NCC1=CC=C(C=C1)[N+]2=CC=CC=C2.[Cl-]

Origin of Product

United States

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